N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiadiazole ring, a piperazine moiety, and a benzyl group. These structural features contribute to its potential pharmacological activities, making it a subject of research for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with a thiadiazole derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with benzyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar steps as the laboratory preparation but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neuronal voltage-sensitive sodium channels, which play a crucial role in the transmission of electrical signals in the nervous system . By binding to these channels, the compound can alter their function, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A broad-spectrum hybrid anticonvulsant.
Uniqueness
N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its unique combination of a thiadiazole ring and a piperazine moiety, which contribute to its distinct pharmacological profile. This structural uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
N-benzyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS2/c27-19(22-15-17-7-3-1-4-8-17)16-28-21-24-23-20(29-21)26-13-11-25(12-14-26)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBLCEMDPLXLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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